glucosamine

Catalog No.
S528974
CAS No.
3416-24-8
M.F
C6H13NO5
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
glucosamine

CAS Number

3416-24-8

Product Name

glucosamine

IUPAC Name

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6?/m1/s1

InChI Key

MSWZFWKMSRAUBD-IVMDWMLBSA-N

SMILES

C(C1C(C(C(C(O1)O)N)O)O)O

Solubility

330 mg/mL

Synonyms

2 Amino 2 Deoxyglucose, 2-Amino-2-Deoxyglucose, Dona, Dona S, Glucosamine, Glucosamine Sulfate, Hespercorbin, Sulfate, Glucosamine, Xicil

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O

Description

The exact mass of the compound D-Glucosamine is 179.07937 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1x10+6 mg/l at 25 °c (est)330 mg/ml. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines. It belongs to the ontological category of D-glucosamine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Biomedical Engineering

Environmental Engineering

Chemical Synthesis

Tissue Engineering

Environmental Applications

Field: Environmental Applications

Application Summary: D-Glucosamine, as a component of chitosan, is used in wastewater treatment .

Methods of Application: Chitosan is used in the removal of dyes and metal ions from wastewater .

Results or Outcomes: Chitosan has demonstrated potential in environmental applications, particularly in wastewater treatment .

Anticancer Drug

Field: Medicinal Chemistry

Application Summary: 2-deoxy-D-glucose (2-DG), which can be derived from D-Glucosamine, has excellent medicinal properties and is used as an anticancer drug .

Methods of Application: The application involves the use of 2-DG in glycolysis .

Results or Outcomes: The use of 2-DG as an anticancer drug has shown promising results .

Biomedical Applications

Field: Biomedical Applications

Application Summary: D-Glucosamine, as a component of chitosan, is used in various biomedical fields such as tissue engineering, artificial kidney, skin, bone, cartilage, liver, nerve, tendon, wound-healing, and burn treatment .

Methods of Application: Chitosan and its derivatives are used as supporting materials in these biomedical applications .

Results or Outcomes: Chitosan and its derivatives have shown great promise in these biomedical applications .

Antifungal and Antibacterial Drug

Application Summary: Diosgenyl β-D-glycosaminosides, which can be derived from D-Glucosamine, have proven antimicrobial and antitumor activity .

Methods of Application: The application involves the use of these semisynthetic saponins as an antifungal or antibacterial drug .

Results or Outcomes: These compounds are very promising candidates for use as an antifungal or antibacterial drug .

Wastewater Treatment

Application Summary: D-Glucosamine, as a component of chitosan, is used in the removal of dyes and metal ions from wastewater .

Methods of Application: Chitosan is used in the treatment of wastewater .

Glucosamine is an amino sugar with the chemical formula C6H13NO5C_6H_{13}NO_5. It serves as a crucial precursor in the biochemical synthesis of glycosylated proteins and lipids, playing a vital role in the structure of polysaccharides such as chitosan and chitin. This compound is naturally found in the shells of shellfish, animal bones, bone marrow, and fungi. Commercially, glucosamine is produced primarily through the hydrolysis of chitin sourced from shellfish exoskeletons or via fermentation processes involving grains like corn or wheat .

In biological systems, glucosamine undergoes several key reactions. One significant pathway is the hexosamine biosynthesis pathway, where glucosamine-6-phosphate is synthesized from fructose-6-phosphate and glutamine. This reaction is catalyzed by glutamine-fructose-6-phosphate transaminase. The end product, uridine diphosphate N-acetylglucosamine, is essential for synthesizing glycosaminoglycans, proteoglycans, and glycolipids .

Glucosamine plays a critical role in maintaining joint health by contributing to the synthesis of cartilage components such as glycosaminoglycans and proteoglycans. These substances provide elasticity and strength to cartilage and are essential for joint function. While some studies suggest that glucosamine may have anti-inflammatory effects by downregulating catabolic processes in cartilage cells, many clinical trials have failed to demonstrate significant therapeutic benefits for conditions like osteoarthritis .

Glucosamine can be synthesized through various methods:

  • Hydrolysis of Chitin: This traditional method involves treating chitin (extracted from shellfish) with concentrated hydrochloric acid.
  • Fermentation: More recent approaches utilize fermentation processes involving fungi such as Aspergillus niger or grains like corn to produce glucosamine in a vegetarian-friendly manner .
  • Chemical Synthesis: Laboratory methods can also yield glucosamine through

Glucosamine is widely marketed as a dietary supplement for joint health, particularly for managing osteoarthritis symptoms. It is often combined with chondroitin sulfate to enhance its purported benefits. Despite its popularity, scientific evidence supporting its effectiveness remains limited and controversial . Additionally, glucosamine has potential applications in cosmetic formulations due to its moisturizing properties.

Research indicates that glucosamine may interact with various medications:

  • Warfarin: Glucosamine can enhance the anticoagulant effects of warfarin, increasing the risk of bleeding .
  • Cancer Medications: Some studies suggest that glucosamine may interfere with certain cancer treatments by blocking their effectiveness .
  • Acetaminophen: There are indications that combining glucosamine sulfate with acetaminophen could affect how well each works .

Several compounds share similarities with glucosamine but differ in structure and function:

CompoundStructure/FunctionUniqueness
Chondroitin SulfateA sulfated glycosaminoglycan that provides structural support in cartilage.Often used in conjunction with glucosamine for joint health benefits.
N-AcetylglucosamineAn acetylated form of glucosamine involved in cellular signaling and metabolism.Plays a role in regulating gene expression and cell signaling pathways.
Hyaluronic AcidA glycosaminoglycan that retains moisture and provides lubrication in joints and tissues.Known for its high water retention capacity and use in dermatology.
GalactosamineAn amino sugar similar to glucosamine but contains galactose instead of glucose.Primarily involved in the synthesis of glycoproteins rather than cartilage.
MannosamineAn amino sugar derived from mannose; plays roles in cell signaling and immune response modulation.Less common than glucosamine but important in specific biological contexts.

Glucosamine's unique position lies in its specific role as a building block for glycosaminoglycans crucial for joint health, making it distinct from other similar compounds that serve different biological functions .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Alpha and beta forms are solids; [Merck Index]
Solid

XLogP3

-2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

179.07937252 g/mol

Monoisotopic Mass

179.07937252 g/mol

Heavy Atom Count

12

LogP

log Kow = -4.2 (est)

Appearance

White to off-white solid powder

Melting Point

88 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N08U5BOQ1K

Drug Indication

Glucosamine is generally used over the counter in the symptomatic treatment of osteoarthritis and joint pain, frequently combined with chondroitin sulfate and/or ibuprofen.

Livertox Summary

Glucosamine is a popular nutritional supplement and natural component of cartilage that is frequently combined with chondroitin sulfate and used for osteoarthritis and nonspecific joint pain. Glucosamine has been implicated in isolated case reports in causing clinically apparent liver injury, but the role of glucosamine as opposed to other herbal components or contaminants has not been shown, and liver injury due to glucosamine or chondroitin must be very rare if it occurs at all.

Drug Classes

Herbal and Dietary Supplements

Therapeutic Uses

Glucosamine and chondroitin sulfate are used to treat osteoarthritis. The multicenter, double-blind, placebo- and celecoxib-controlled Glucosamine/chondroitin Arthritis Intervention Trial (GAIT) evaluated their efficacy and safety as a treatment for knee pain from osteoarthritis. 1583 patients with symptomatic knee osteoarthritis /were randomly assigned/ to receive 1500 mg of glucosamine daily, 1200 mg of chondroitin sulfate daily, both glucosamine and chondroitin sulfate, 200 mg of celecoxib daily, or placebo for 24 weeks. Up to 4000 mg of acetaminophen daily was allowed as rescue analgesia. Assignment was stratified according to the severity of knee pain (mild [N=1229] vs. moderate to severe [N=354]). The primary outcome measure was a 20 percent decrease in knee pain from baseline to week 24. The mean age of the patients was 59 years, and 64 percent were women. Overall, glucosamine and chondroitin sulfate were not significantly better than placebo in reducing knee pain by 20 percent. As compared with the rate of response to placebo (60.1 percent), the rate of response to glucosamine was 3.9 percentage points higher (P=0.30), the rate of response to chondroitin sulfate was 5.3 percentage points higher (P=0.17), and the rate of response to combined treatment was 6.5 percentage points higher (P=0.09). The rate of response in the celecoxib control group was 10.0 percentage points higher than that in the placebo control group (P=0.008). For patients with moderate-to-severe pain at baseline, the rate of response was significantly higher with combined therapy than with placebo (79.2 percent vs. 54.3 percent, P=0.002). Adverse events were mild, infrequent, and evenly distributed among the groups. Glucosamine and chondroitin sulfate alone or in combination did not reduce pain effectively in the overall group of patients with osteoarthritis of the knee. Exploratory analyses suggest that the combination of glucosamine and chondroitin sulfate may be effective in the subgroup of patients with moderate-to-severe knee pain.
Osteoarthritis (OA) is the most common form of arthritis, and it is often associated with significant disability and an impaired quality of life. To review all randomized controlled trials (RCTs) evaluating the effectiveness and toxicity of glucosamine in OA /the authors/ searched MEDLINE, PREMEDLINE, EMBASE, AMED, ACP Journal Club, DARE, CDSR, and the CCTR and also wrote letters to content experts, and hand searched reference lists of identified RCTs and pertinent review articles. All searches were updated in January 2005. Relevant studies met the following criteria: 1) RCTs evaluating the effectiveness and safety of glucosamine in OA, 2) Both placebo controlled and comparative studies were eligible, 3) Both single blinded and double blinded studies were eligible. Data abstraction was performed independently by two investigators and the results were compared for degree of agreement. Gotzsche's method and a validated tool were used to score the quality of the RCTs. Continuous outcome measures were pooled using standardized mean differences (SMD) as the measure of effect size. Dichotomous outcome measures were pooled using relative risk ratios (RR). MAIN RESULTS: Analysis restricted to eight studies with adequate allocation concealment failed to show benefit of glucosamine for pain and WOMAC function. Collectively, the 20 analyzed RCTs found glucosamine favored placebo with a 28% (change from baseline) improvement in pain (SMD -0.61, 95% CI -0.95, -0.28) and a 21% (change from baseline) improvement in function using the Lequesne index (SMD -0.51 95% CI -0.96, -0.05). However, the results are not uniformly positive, and the reasons for this remain unexplained. WOMAC pain, function and stiffness outcomes did not reach statistical significance.In the 10 RCTs in which the Rotta preparation of glucosamine was compared to placebo, glucosamine was found to be superior for pain (SMD -1.31, 95% CI -1.99, -0.64) and function using the Lequesne index (SMD -0.51, 95% CI -0.96, -0.05). Pooled results for pain (SMD -0.15, 95% CI -0.35, 0.05) and function using the WOMAC index (SMD 0.03, 95% CI -0.18, 0.25) in those RCTs in which a non-Rotta preparation of glucosamine was compared to placebo did not reach statistical significance. In the four RCTs in which the Rotta preparation of glucosamine was compared to an NSAID, glucosamine was superior in two, and equivalent in two. Two RCTs using the Rotta preparation showed that glucosamine was able to slow radiological progression of OA of the knee over a three year period (SMD 0.24, 95% CI 0.04, 0.43).Glucosamine was as safe as placebo in terms of the number of subjects reporting adverse reactions (RR=0.97, 95% CI, 0.88, 1.08). This update includes 20 studies with 2570 patients. Pooled results from studies using a non-Rotta preparation or adequate allocation concealment failed to show benefit in pain and WOMAC function while those studies evaluating the Rotta preparation show that glucosamine was superior to placebo in the treatment of pain and functional impairment resulting from symptomatic OA. WOMAC outcomes of pain, stiffness and function did not show a superiority of glucosamine over placebo for both Rotta and non-Rotta preparations of glucosamine. Glucosamine was as safe as placebo.
Glucosamine may be indicated for the treatment and prevention of osteoarthritis, either by itself or in combination with chondroitin sulfate.

Pharmacology

Osteoarthritis is characterized by the progressive degeneration of cartilage glycosaminoglycans. The formation of glucosamine is the rate limiting step in glycosaminoglycans synthesis thus the addition is glucosamine, would in theory provide a building block towards the synthesis of glycosaminoglycans and thus slow down the progression of osteoarthritis. Thus far however, the results have not been conclusive.

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AX - Other antiinflammatory and antirheumatic agents, non-steroids
M01AX05 - Glucosamine

Mechanism of Action

The mechanism of action of glucosamine in joint health is unclear, however there are several possible mechanisms that contribute to its therapeutic effects. Because glucosamine is a precursor for glycosaminoglycans, and glycosaminoglycans are a major component of joint cartilage, glucosamine supplements may help to rebuild cartilage and treat the symptoms of arthritis. Some in vitro studies show evidence that glucosamine reduces inflammation via inhibition of interferon gamma and Nuclear factor kappa B subunit 65 (NF-κB p65), improving the symptoms of arthritis and joint pain. Clinical relevance is unknown at this time.
When taken up by living cells, glucosamine reacts with ATP to form glucosamine-6-phosphate, the natural precursor of glycosaminoglycans (GAGs) that contain N-acetylglucosamine (keratan sulfate and Hyaluronan) and those that have N-acetylgalactosamine (heparan sulfate and chondroitin sulfate). These GAGs are polysaccharides composed of hexosamines and monosaccharides (e.g., galactose and glucuronic acid) arranged as a linear chain of repeating disaccharide units (such as the glucuronic acid and N-acetylgalactosamine-6-sulfate of chondroitin sulfate). With the exception of hyaluronan, GAGs do not exist alone in nature but are attached to specific "core" proteins, and the composite structures are called proteoglycans (protein-glycosaminoglycans). Both hyaluronan and many different kinds of proteoglycans (such as aggrecan, versican, and syndecan) are abundant throughout the body where they perform diverse functions.

Vapor Pressure

0.00000009 [mmHg]

Other CAS

3416-24-8

Absorption Distribution and Excretion

In a pharmacokinetic study, glucosamine was 88.7% absorption by the gastrointestinal tract. Absolute oral bioavailability was 44%, likely due to the hepatic first-pass effect. In a pharmacokinetic study of 12 healthy adults receiving oral crystalline glucosamine, plasma levels increased up to 30 times the baseline levels and Cmax was 10 microM with a 1,500 mg once-daily dose. Tmax was about 3 hours. AUC was 20,216 ± 5021 after a 15,000 mg dose.
Fecal excretion of glucosamine in a pharmacokinetic study was 11.3% within 120 hours after administration. Urinary elimination was found to be 1.19% within the first 8 hours post-administration.
Results of a pharmacokinetic study of 12 healthy volunteers receiving three daily consecutive oral administrations of glucosamine sulfate soluble powder demonstrated glucosamine distribution to extravascular compartments. Human pharmacokinetic data for glucosamine is limited in the literature, however, a large animal model study of horses revealed a mean apparent volume of distribution of 15.4 L/kg. Concentrations of glucosamine ranged from 9-15 microM after an intravenous dose, and 0.3-0.7 microM after nasogastric dosing. These concentrations remained in the range of 0.1-0.7 microM in the majority of horses 12 hours after dosing, suggesting effectiveness of a once-daily dose. In rats and dogs, radioactivity from a C-14 labeled dose of glucosamine is detected in the liver, kidneys, articular cartilage, and other areas.
Information on the absorption and serum pharmacokinetics for dietary glucosamine is very limited, and in some case, the available data are contradictory. For example, in one series of studies, (14)C-glucosamine was given orally to rats, dogs, and humans, and in all cases, the radiolabel was described as "efficiently" absorbed, reaching a plasma peak after about 4 hours. A high percentage of the radiolabel (about 35%) was excreted in the urine, and a similar amount was last in expired air. On the other hand, the laboratory that conducted this experiment was unable to detect chemical amounts of glucosamine in human serum after a single oral dose at 100 mg/kg (five times the clinical dose) using a chromatographic assay with a limit of detection of about 14 uM. This suggests that the bioavailable glucosamine in human serum after the normal recommended dosage (20 mg/kg) is well below 10 uM.
About 90% of glucosamine administered orally as a glucosamine salt get absorbed from the small intestine, and from there it is transported via the portal circulation to the liver. It appears that a significant fraction of the ingested glucosamine is catabolized by first-pass metabolism in the liver. Free glucosamine is not detected in the serum after oral intake, and it si not presently known how much of an ingested dose is taken up in the joints in humans. Some uptake in the articular cartilage is seen in animal studies.
Twelve healthy volunteers received three consecutive once-daily oral administrations of glucosamine sulfate soluble powder at the doses of 750, 1,500, and 3,000 mg, in an open, randomised, cross-over fashion. Glucosamine was determined in plasma collected up to 48 hr after the last dose. ... Endogenous plasma levels of glucosamine were detected (10.4-204 ng/ml, with low intra-subject variability). Glucosamine was rapidly absorbed after oral administration and its pharmacokinetics were linear in the dose range 750-1,500 mg, but not at 3,000 mg, where the plasma concentration-time profiles were less than expected based on dose-proportionality. Plasma levels increased over 30-folds from baseline and peaked at about 10 microM with the standard 1,500 mg once-daily dosage. Glucosamine distributed to extravascular compartments and its plasma concentrations were still above baseline up to the last collection time.
Eighteen subjects with osteoarthritis were given 1,500 mg of commercial glucosamine sulphate after an overnight fast, and serum was then obtained at baseline and every 15-30 minutes over 3 hours, and additionally, from two subjects at 5 and 8 hours. Urine samples were collected at baseline and 3 hours after ingestion from three subjects. Baseline glucosamine was below the detection limit of 0.5 umol/L for all subjects, but after ingestion, glucosamine was detected in 17/18 subjects, beginning to rise at 30-45 minutes to a maximum at 90-180 minutes, with a range of 1.9-11.5 umol/L (0.34-2 ug/ml).
For more Absorption, Distribution and Excretion (Complete) data for GLUCOSAMINE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Glucosamine undergoes metabolism in the liver. Metabolism information for glucosamine is limited in the literature.

Wikipedia

Glucosamine
Cannabinol

Drug Warnings

Those with type 2 diabetes and those who are overweight and have problems with glucose tolerance should have their blood sugars carefully monitored if they use glucosamine supplements. Because of insufficient safety data, children, pregnant women and nursing mothers should avoid using glucosamine.
Side effects that have been reported are mainly mild gastrointestinal complaints such as heartburn, epigastric distress and diarrhea. No allergic reactions have been reported including sulfa-allergic reactions to glucosamine sulfate. /Glucosamine sulfate/
Glucosamine may increase insulin resistance and consequently affect glucose tolerance. Diabetics who ... decide to use glucosamine supplements will need to monitor their blood glucose and may need to adjust the doses of the medications they take to control blood glucose. ...
The safety profile of glucosamine in the published studies ... is uniformly favorable and comparable to placebo. A few minor adverse events have been reported, including GI complaints such as heartburn, diarrhea, constipation, epigastric pain, and nausea. One concern about the use of glucosamine is its potential to cause or worsen diabetes. In animal models, increased glucosamine levels in cells have been associated with insulin resistance (a major factor in the genesis of Type 2 diabetes mellitus) and alterations in insulin production.

Biological Half Life

The estimated half-life for glucosamine is 15 hours after an oral dose. After a bolus intravenous injection of 1005 mg crystalline glucosamine sulfate, the parent drug has an apparent half life of 1.11 hours.
Glucosamine elimination half-life /in twelve healthy volunteers/ was only tentatively estimated to average 15 hr.
... After i.v. administration the radioactivity due to glucosamine appears in plasma and is rapidly eliminated, with an initial half life of 0.28 hr.

Use Classification

Cosmetics -> Antistatic; Hair conditioning

Methods of Manufacturing

Found in chitin, in mucoproteins, and in mucopolysaccharides.

General Manufacturing Information

D-Glucose, 2-amino-2-deoxy-: ACTIVE

Analytic Laboratory Methods

Analyte: glucosamine; matrix: glycoproteins; procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm
Analyte: glucosamine; matrix: chitin, protein, soil; procedure: high-performance liquid chromatography with fluorescence detection; limit of detection: 49-780 fmole

Clinical Laboratory Methods

Analyte: glucosamine; matrix: amniotic fluid, blood (plasma), cerebrospinal fluid, urine; procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm

Dates

Modify: 2023-08-15
1: Peluso R, Caso F, Costa L, Sorbo D, Carraturo N, Di Minno MN, Carraturo F, Oriente A, Balestrieri U, Minicucci A, Del Puente A, Scarpa R. Mud-bath therapy and oral glucosamine sulfate in patients with knee osteoarthritis: a randomized, controlled, crossover study. Clin Exp Rheumatol. 2016 Apr 6. [Epub ahead of print] PubMed PMID: 27050908.
2: Terencio MC, Ferrándiz ML, Carceller MC, Ruhí R, Dalmau P, Vergés J, Montell E, Torrent A, Alcaraz MJ. Chondroprotective effects of the combination chondroitin sulfate-glucosamine in a model of osteoarthritis induced by anterior cruciate ligament transection in ovariectomised rats. Biomed Pharmacother. 2016 Apr;79:120-8. doi: 10.1016/j.biopha.2016.02.005. Epub 2016 Feb 18. PubMed PMID: 27044820.
3: Hrynets Y, Bhattacherjee A, Ndagijimana M, Hincapie Martinez DJ, Betti M. Iron (Fe(2+))-Catalyzed Glucosamine Browning at 50 °C: Identification and Quantification of Major Flavor Compounds for Antibacterial Activity. J Agric Food Chem. 2016 Apr 27;64(16):3266-75. doi: 10.1021/acs.jafc.6b00761. Epub 2016 Apr 11. PubMed PMID: 27043007.
4: Furuike T, Chaochai T, Okubo T, Mori T, Tamura H. Fabrication of nonwoven fabrics consisting of gelatin nanofibers cross-linked by glutaraldehyde or N-acetyl-d-glucosamine by aqueous method. Int J Biol Macromol. 2016 Mar 25. pii: S0141-8130(16)30277-X. doi: 10.1016/j.ijbiomac.2016.03.053. [Epub ahead of print] PubMed PMID: 27020944.
5: Kim C, Shores L, Guo Q, Aly A, Jeon OH, Kim do H, Bernstein N, Bhattacharya R, Chae JJ, Yarema KJ, Elisseeff JH. Electrospun Microfiber Scaffolds with Anti-Inflammatory Tributanoylated N-Acetyl-d-Glucosamine Promote Cartilage Regeneration. Tissue Eng Part A. 2016 Apr;22(7-8):689-97. doi: 10.1089/ten.TEA.2015.0469. PubMed PMID: 27019285.
6: Bennett AM, Shippy DC, Eakley N, Okwumabua O, Fadl AA. Functional characterization of glucosamine-6-phosphate synthase (GlmS) in Salmonella enterica serovar Enteritidis. Arch Microbiol. 2016 Mar 26. [Epub ahead of print] PubMed PMID: 27017337.
7: Forman A, Auzanneau FI. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues. Carbohydr Res. 2016 Apr 29;425:10-21. doi: 10.1016/j.carres.2016.02.012. Epub 2016 Mar 10. PubMed PMID: 27015141.
8: Dalirfardouei R, Karimi G, Jamialahmadi K. Molecular mechanisms and biomedical applications of glucosamine as a potential multifunctional therapeutic agent. Life Sci. 2016 Mar 16. pii: S0024-3205(16)30179-5. doi: 10.1016/j.lfs.2016.03.028. [Epub ahead of print] Review. PubMed PMID: 27012765.
9: Álvarez-Añorve LI, Gaugué I, Link H, Marcos-Viquez J, Díaz-Jiménez DM, Zonszein S, Bustos-Jaimes I, Schmitz-Afonso I, Calcagno ML, Plumbridge J. Allosteric activation of E. coli glucosamine-6-phosphate deaminase (NagB) in vivo justified by intracellular amino sugar metabolite concentrations. J Bacteriol. 2016 Mar 21. pii: JB.00870-15. [Epub ahead of print] PubMed PMID: 27002132.
10: Lin H, Zeng J, Xie R, Schulz MJ, Tedesco R, Qu J, Erhard KF, Mack JF, Raha K, Rendina AR, Szewczuk LM, Kratz PM, Jurewicz AJ, Cecconie T, Martens S, McDevitt PJ, Martin JD, Chen SB, Jiang Y, Nickels L, Schwartz BJ, Smallwood A, Zhao B, Campobasso N, Qian Y, Briand J, Rominger CM, Oleykowski C, Hardwicke MA, Luengo JI. Discovery of a Novel 2,6-Disubstituted Glucosamine Series of Potent and Selective Hexokinase 2 Inhibitors. ACS Med Chem Lett. 2015 Dec 28;7(3):217-22. doi: 10.1021/acsmedchemlett.5b00214. eCollection 2016 Mar 10. PubMed PMID: 26985301; PubMed Central PMCID: PMC4789681.

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